Cas no 149848-07-7 (1-Piperazinepropanol, a-phenyl-4-(phenylmethyl)-,1-benzoate)

1-Piperazinepropanol, a-phenyl-4-(phenylmethyl)-,1-benzoate structure
149848-07-7 structure
Product name:1-Piperazinepropanol, a-phenyl-4-(phenylmethyl)-,1-benzoate
CAS No:149848-07-7
MF:C27H30N2O2
MW:414.53900
CID:144696
PubChem ID:3073538

1-Piperazinepropanol, a-phenyl-4-(phenylmethyl)-,1-benzoate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanol, a-phenyl-4-(phenylmethyl)-,1-benzoate
    • [3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] benzoate
    • 1-Piperazinepropanol, α-phenyl-4-(phenylmethyl)-, benzoate (ester)
    • AC1MIMSW
    • LS-113381
    • α-Phenyl-4-(phenylmethyl)-1-piperazinepropanol benzoate (ester)
    • [3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] benzoate
    • DTXSID30933776
    • 149848-07-7
    • 1-Piperazinepropanol, alpha-phenyl-4-(phenylmethyl)-, benzoate (ester)
    • 3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl benzoate
    • alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol benzoate (ester)
    • Inchi: InChI=1S/C27H30N2O2/c30-27(25-14-8-3-9-15-25)31-26(24-12-6-2-7-13-24)16-17-28-18-20-29(21-19-28)22-23-10-4-1-5-11-23/h1-15,26H,16-22H2
    • InChI Key: BXIQIYAUMJYCLS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(CN2CCN(CCC(C3=CC=CC=C3)OC(C3=CC=CC=C3)=O)CC2)C=C1

Computed Properties

  • Exact Mass: 414.23100
  • Monoisotopic Mass: 414.231
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Density: 1.136
  • Boiling Point: 553.7°Cat760mmHg
  • Flash Point: 288.7°C
  • Refractive Index: 1.598
  • PSA: 32.78000
  • LogP: 4.66840

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